2-Iodo-1-(phenylsulfonyl)-1H-indole
Overview
Description
“2-Iodo-1-(phenylsulfonyl)-1H-indole” is a chemical compound with the molecular formula C13H9IN2O2S . It has a molecular weight of 384.2 . It is typically used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “2-Iodo-1-(phenylsulfonyl)-1H-indole” consists of an indole ring which is a bicyclic structure composed of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . This structure is further substituted with an iodine atom and a phenylsulfonyl group .Physical And Chemical Properties Analysis
“2-Iodo-1-(phenylsulfonyl)-1H-indole” is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Scientific Research Applications
Synthesis of Complex Indole Derivatives
2-Iodo-1-(phenylsulfonyl)-1H-indole is primarily used in the synthesis of complex indole derivatives. For instance, it's utilized in the creation of masked 2,3-diaminoindole, which, upon treatment with trifluoroacetic acid, generates unstable 2,3-diamino-1-(phenylsulfonyl)indole. This intermediate can be trapped with α-dicarbonyl compounds to afford 5H-pyrazino[2,3-b]indoles (Mannes, Onyango, & Gribble, 2016).
Nucleophilic Addition Reactions
The compound undergoes nucleophilic addition reactions with enolates of diethyl malonate and cyclohexanone, among others, to form various 3-substituted-2-nitroindoles. This flexibility in reactions contributes to its utility in organic synthesis (Pelkey, Barden, & Gribble, 1999).
Acceptance of Organocuprate Nucleophiles
Bis(phenylsulfonyl)-1H-indole, related to 2-Iodo-1-(phenylsulfonyl)-1H-indole, serves as an acceptor of organocuprate nucleophiles. This characteristic is significant in the field of organometallic chemistry, as it expands the scope of nucleophilic addition to the indole core (Gribble, Qian, Alford, Kishbaugh, & Jones, 2010).
Production of Heterocyclic Compounds
It's also used in the synthesis of heterocyclic compounds like 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles. This indicates its potential in creating structurally diverse molecules that might have pharmaceutical relevance (Gribble, Jiang, & Liu, 2002).
Development of Novel Molecules
Studies involving this compound have led to the synthesis of novel molecules, such as isoxazolo[5,4-b]indole, demonstrating its role in expanding the chemical space in drug discovery (Jiang & Gribble, 2002).
Understanding Molecular Structures
Research on 2-Iodo-1-(phenylsulfonyl)-1H-indole derivatives aids in understanding molecular structures and interactions. For instance, crystallography of derivatives provides insights into molecular orientations and interactions, valuable for material science and molecular engineering (Mannes, Kaur, Onyango, Gribble, & Jasinski, 2017).
Safety And Hazards
properties
IUPAC Name |
1-(benzenesulfonyl)-2-iodoindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10INO2S/c15-14-10-11-6-4-5-9-13(11)16(14)19(17,18)12-7-2-1-3-8-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZMUFKINZILOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10INO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440918 | |
Record name | 2-IODO-1-(PHENYLSULFONYL)-1H-INDOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-1-(phenylsulfonyl)-1H-indole | |
CAS RN |
99275-44-2 | |
Record name | 2-IODO-1-(PHENYLSULFONYL)-1H-INDOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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